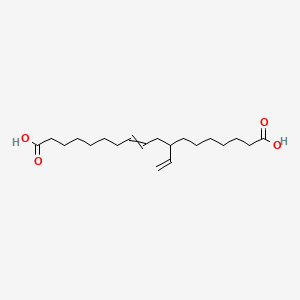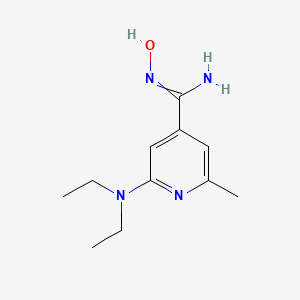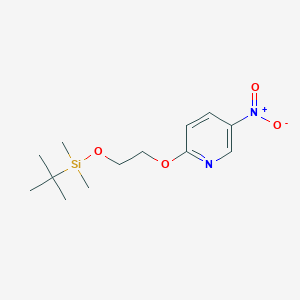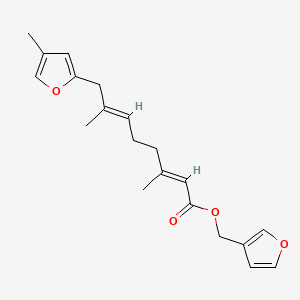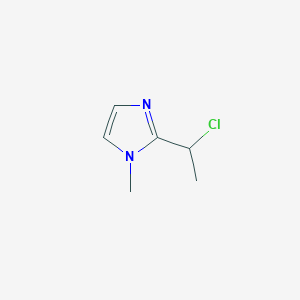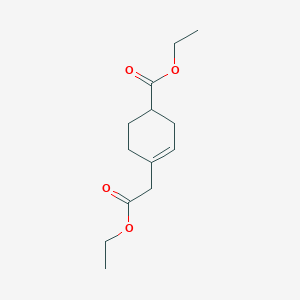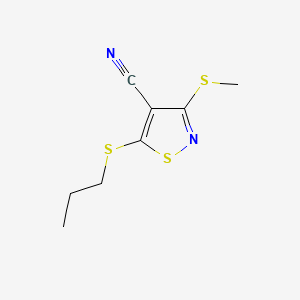
4-Isothiazolecarbonitrile, 3-(methylthio)-5-(propylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methylthio)-5-(propylthio)-4-isothiazolecarbonitrile is an organic compound characterized by the presence of both methylthio and propylthio groups attached to an isothiazole ring with a carbonitrile functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to optimize production efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Methylthio)-5-(propylthio)-4-isothiazolecarbonitrile can undergo various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The isothiazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether groups would yield sulfoxides or sulfones, while reduction of the carbonitrile group would produce an amine derivative.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of 3-(Methylthio)-5-(propylthio)-4-isothiazolecarbonitrile would depend on its specific interactions with molecular targets. For example, if it exhibits antimicrobial activity, it may inhibit essential enzymes or disrupt cell membranes. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Methylthio)propionic acid: A thia fatty acid with a methylthio substituent, known for its role in methionine metabolism and as a phytotoxin.
3-(Methylthio)propanol: An aroma constituent in wines, synthesized from 3-(methylthio)propanal.
3-(Methylthio)propylamine: A compound with similar structural features, used in various chemical applications.
Uniqueness
3-(Methylthio)-5-(propylthio)-4-isothiazolecarbonitrile is unique due to the combination of its functional groups and the isothiazole ring, which may confer distinct chemical and biological properties compared to other similar compounds
Propriétés
Numéro CAS |
37572-29-5 |
|---|---|
Formule moléculaire |
C8H10N2S3 |
Poids moléculaire |
230.4 g/mol |
Nom IUPAC |
3-methylsulfanyl-5-propylsulfanyl-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C8H10N2S3/c1-3-4-12-8-6(5-9)7(11-2)10-13-8/h3-4H2,1-2H3 |
Clé InChI |
XQOPRFISYFTQQB-UHFFFAOYSA-N |
SMILES canonique |
CCCSC1=C(C(=NS1)SC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate](/img/structure/B13973609.png)

![2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13973615.png)

